5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid
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Overview
Description
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with trifluoromethyl-substituted benzene compounds. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a typical method for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and biological activity.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
- 5-Carboxy-3-phenyl-2-(trifluoromethyl)thiophene
Uniqueness
5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
115933-16-9 |
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Molecular Formula |
C12H7F3O2S |
Molecular Weight |
272.24 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) |
InChI Key |
AJNSLVSYANTKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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